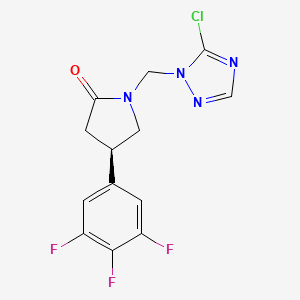
Eslicarbazepine acetate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eslicarbazepine acetate-d4 is a deuterated form of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate belongs to the dibenzazepine carboxamide family and is known for its ability to enhance the slow inactivation of voltage-gated sodium channels, thereby reducing the activity of rapidly firing neurons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eslicarbazepine acetate-d4 involves the incorporation of deuterium atoms into the eslicarbazepine acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of the dibenzazepine core structure.
Deuteration: Deuterium atoms are introduced into the molecule using deuterated reagents.
Acetylation: The final step involves the acetylation of the deuterated eslicarbazepine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct incorporation of deuterium atoms and the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Eslicarbazepine acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form eslicarbazepine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include eslicarbazepine and its various derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Eslicarbazepine acetate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of eslicarbazepine acetate.
Biology: Employed in biological studies to understand the effects of deuterium substitution on the biological activity of eslicarbazepine acetate.
Medicine: Investigated for its potential therapeutic effects in the treatment of epilepsy and other neurological disorders.
Industry: Utilized in the development of new anticonvulsant drugs and formulations
Mécanisme D'action
Eslicarbazepine acetate-d4 exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes the inactivated state of the sodium channels, preventing their return to the activated state and thereby reducing neuronal excitability. The primary molecular target is the voltage-gated sodium channel, and the pathways involved include the inhibition of repetitive neuronal firing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamazepine: An older anticonvulsant with a similar mechanism of action but more side effects.
Oxcarbazepine: A derivative of carbamazepine with fewer side effects but similar efficacy.
Eslicarbazepine: The active metabolite of eslicarbazepine acetate, sharing the same mechanism of action
Uniqueness
Eslicarbazepine acetate-d4 is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and reduce the rate of drug metabolism. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
[(5S)-11-carbamoyl-1,2,3,4-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D |
Clé InChI |
QIALRBLEEWJACW-MTXDTBRCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])[C@H](CC3=CC=CC=C3N2C(=O)N)OC(=O)C)[2H])[2H] |
SMILES canonique |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


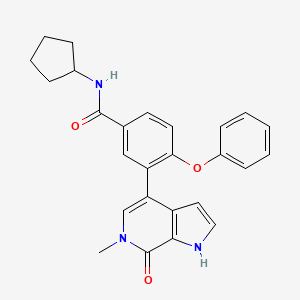


![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

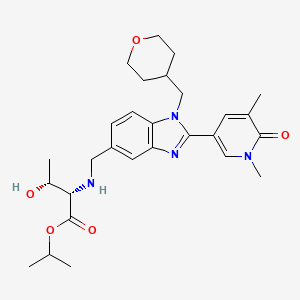
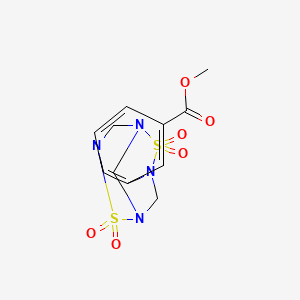
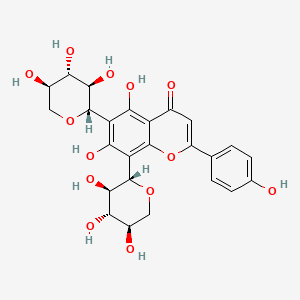


![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
